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Cat. No.: B12653517
Get Quote
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Executive Summary

Compound Identity: 5-Hydroxy-7-methoxycoumarin CAS Registry Number: 23053-61-4
Synonyms: 5-Hydroxy-7-methoxychromen-2-one; Tomentin (in some contexts, though
specificity varies); Aglycone of 5-Hydroxy-7-methoxycoumarin-8-O-glucoside. Molecular
Formula: C10HsO4 Molecular Weight: 192.17 g/mol [1]

This technical guide provides a comprehensive spectroscopic analysis of 5-Hydroxy-7-
methoxycoumarin, a naturally occurring coumarin found in species such as Thymelaeaceae,
Morus alba, and Haplophyllum. Distinguished by its oxygenation pattern at the C-5 and C-7
positions, this molecule exhibits distinct fluorescence and bioactivity profiles, including reported
anticancer and anti-inflammatory properties. This document details the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures required for its
rigorous identification and quality control in drug development workflows.

Chemical Structure & Numbering System

Correct structural assignment is the prerequisite for interpreting spectroscopic data. The
coumarin scaffold follows a specific numbering system where the heteroatom is position 1 and
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the carbonyl is position 2.

Visualization: Chemical Structure
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Click to download full resolution via product page

Figure 1: Connectivity and numbering of 5-Hydroxy-7-methoxycoumarin.[2] Key functional
sites at C-5 (Hydroxyl) and C-7 (Methoxy).[3][4][5]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 5-Hydroxy-7-methoxycoumarin is characterized by the distinct "coumarin
doublet" pattern of protons H-3 and H-4, and the meta-coupled aromatic protons H-6 and H-8.

Solvent: DMSO-ds (Recommended for solubility and resolution of phenolic protons) Frequency:
400-600 MHz

Table 1: *H NMR Data (Representative)
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Coupling .
. . . Assighment
Position Shift (6, ppm) Multiplicity Constant (J, Loai
ogic
Hz)

Phenolic proton;
5-OH 10.50 - 11.20 s (br) - deshielded by

aromatic ring.

Deshielded by C-

2 carbonyl and
H-4 7.95-8.15 d 95-98 _

peri-effect of 5-

OH.

Meta-coupling
with H-6;
shielded by 7-
OMe.

H-8 6.50 — 6.65 d 20-25

Meta-coupling
with H-8;
shielded by 5-OH
and 7-OMe.

H-6 6.30 - 6.45 d 20-25

Characteristic

coumarin alkene
H-3 6.15 - 6.25 d 95-9.8 )

proton; upfield of

H-4.

Characteristic
7-OMe 3.80-3.85 S - )
methoxy singlet.

Table 2: *C NMR Data (Representative)
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Position Shift (8, ppm) Type Assignment Logic
C-2 160.0 — 162.0 C=0 Lactone carbonyl.
Oxygenated aromatic
C-7 163.0 — 165.0 C-O
carbon (Methoxy).
Oxygenated aromatic
C-5 155.0 - 157.0 C-O
carbon (Hydroxyl).
Quaternary junction
C-8a 154.0 - 156.0 C-O
carbon.
Beta-position of enone
C-4 138.0 — 140.0 CH
system.
Alpha-position of
C-3 110.0-112.0 CH
enone system.
Ortho to two
C-6 95.0-98.0 CH oxygenated carbons
(Shielded).
Ortho to two
C-8 93.0-95.0 CH oxygenated carbons
(Shielded).
Quaternary junction
C-4a 102.0 - 104.0 C
carbon.
OMe 55.5-56.5 CHs Methoxy carbon.

Analyst Note: The chemical shift of H-4 is a critical diagnostic. In 5-hydroxycoumarins, the H-4

proton is significantly deshielded compared to unsubstituted coumarins due to the proximity of

the oxygen at C-5, often appearing downfield of & 8.0.
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Infrared (IR) Spectroscopy

IR analysis confirms the presence of the lactone ring and the specific oxygenation pattern.

Tahle 3- Key IR Ahsorption Bands (KBr Pellet)

. Wavenumber . o
Functional Group Intensity Description
(cm™)
) Phenolic hydroxyl
O-H Stretch 3200 — 3450 Broad, Medium
group (C-5).
C=0 Stretch 1680 — 1720 Strong, Sharp -unsaturated lactone
(coumarin carbonyl).
_ Aromatic ring skeletal
C=C Stretch 1600 — 1620 Medium o
vibrations.
) Conjugated alkene of
C=C Stretch 1560 — 1580 Medium )
the pyrone ring.
Aryl alkyl ether (C-
C-O Stretch 1200 - 1280 Strong OMe) and Phenol (C-

OH).

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation
pattern driven by the stability of the benzofuran-type ions formed after CO loss.

lonization Mode: ESI (Positive/Negative) or EI (70 eV) Molecular lon [M]+:m/z 192

Fragmentation Pathway|[6]
e [M]* (m/z 192): Molecular ion.

e [M — CHs]* (m/z 177): Loss of methyl radical from the methoxy group.
e [M—=CO]J* (m/z 164): Loss of carbonyl CO from the pyrone ring (common in coumarins).

e [M—-2CO]* (m/z 136): Sequential loss of CO, often leading to a benzofuran-like cation.
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Visualization: Analytical Workflow
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Figure 2: Workflow for the isolation and spectroscopic validation of 5-Hydroxy-7-
methoxycoumarin.

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution spectra free from solvent artifacts:
¢ Mass: Weigh 5-10 mg of purified 5-Hydroxy-7-methoxycoumarin.

e Solvent: Add 0.6 mL of DMSO-ds (99.9% D). DMSO is preferred over CDCIs due to the poor
solubility of hydroxycoumarins in chloroform and to prevent peak broadening of the phenolic
proton.

o Transfer: Transfer to a clean, dry 5 mm NMR tube.
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e Acquisition: Run *H NMR (16-32 scans) and 3C NMR (1024+ scans).

Isolation Protocol (Natural Source)

Adapted from Haplophyllum and Morus alba extraction methodologies.

Extraction: Macerate air-dried plant material (e.g., Haplophyllum aerial parts) in Methanol
(MeOH) for 48 hours.

o Partition: Evaporate MeOH. Resuspend residue in water and partition sequentially with n-
Hexane (to remove lipids) and Chloroform (CHCIs).

e Target Fraction: The 5-Hydroxy-7-methoxycoumarin typically resides in the Chloroform or
Ethyl Acetate fraction.

o Chromatography: Subject the CHCIs fraction to Silica Gel Column Chromatography. Elute
with a gradient of n-Hexane:Ethyl Acetate (starting 90:10 to 60:40).

o Crystallization: Recrystallize positive fractions (checked via TLC, UV 365 nm fluorescence:
blue/purple) from Methanol/Chloroform.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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